1-(3-Aminopyridin-2-yl)piperidin-4-ol

Catalog No.
S3024203
CAS No.
954570-04-8
M.F
C10H15N3O
M. Wt
193.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Aminopyridin-2-yl)piperidin-4-ol

CAS Number

954570-04-8

Product Name

1-(3-Aminopyridin-2-yl)piperidin-4-ol

IUPAC Name

1-(3-aminopyridin-2-yl)piperidin-4-ol

Molecular Formula

C10H15N3O

Molecular Weight

193.25

InChI

InChI=1S/C10H15N3O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5,8,14H,3-4,6-7,11H2

InChI Key

RHVPVIHKAXXDOR-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)C2=C(C=CC=N2)N

Solubility

not available
  • Ligand Design: The molecule contains a piperidine ring and an amine group, which are functional groups commonly found in bioactive molecules. These features could allow 1-(3-Aminopyridin-2-yl)piperidin-4-ol to bind to specific receptors or enzymes in the body, potentially leading to the development of new drugs [].
  • Medicinal Chemistry: The presence of the pyridine ring suggests a potential for targeting targets involved in neurological processes, as some pyridine-based compounds exhibit such activity []. Further research would be needed to confirm this hypothesis.

1-(3-Aminopyridin-2-yl)piperidin-4-ol is a chemical compound characterized by its unique structure, which includes a piperidine ring and an aminopyridine moiety. Its molecular formula is C10H15N3OC_{10}H_{15}N_{3}O, and it has a molecular weight of approximately 193.25 g/mol. The compound features a hydroxyl group attached to the piperidine ring, contributing to its potential biological activity and solubility properties .

The reactivity of 1-(3-Aminopyridin-2-yl)piperidin-4-ol can be attributed to the presence of the hydroxyl group and the amino group on the pyridine ring. These functional groups allow for various chemical transformations, including:

  • Acylation: The hydroxyl group can be acylated to form esters or amides.
  • Alkylation: The nitrogen atoms in the piperidine and pyridine rings can undergo alkylation reactions.
  • Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, leading to the formation of imines or other derivatives.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

1-(3-Aminopyridin-2-yl)piperidin-4-ol has been studied for its potential biological activities, particularly in the context of pharmacology. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains.
  • Neuroprotective Effects: Compounds with similar structures have been investigated for their ability to protect neuronal cells from damage.
  • Inhibition of Enzymatic Activity: It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer or neurodegenerative disorders .

The synthesis of 1-(3-Aminopyridin-2-yl)piperidin-4-ol typically involves several key steps:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Amino Group: The 3-amino group on the pyridine can be introduced via nucleophilic substitution or reduction of nitro precursors.
  • Hydroxylation: The hydroxyl group can be added using hydroxylating agents or through reduction of corresponding carbonyl compounds.

Various synthetic routes have been optimized to improve yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions .

The applications of 1-(3-Aminopyridin-2-yl)piperidin-4-ol span across various fields:

  • Pharmaceutical Development: Due to its potential biological activities, it is being explored as a lead compound for developing new therapeutics targeting infections, neurodegenerative diseases, and possibly cancer.
  • Chemical Probes: It can serve as a chemical probe in biological studies to elucidate mechanisms of action in cellular pathways.

Interaction studies involving 1-(3-Aminopyridin-2-yl)piperidin-4-ol focus on its binding affinity to various biological targets:

  • Receptor Binding Assays: These studies assess how well the compound binds to specific receptors, which is crucial for understanding its pharmacodynamics.
  • Enzyme Inhibition Studies: Evaluating its inhibitory effects on enzymes helps identify potential therapeutic applications in metabolic disorders.

These studies are essential for characterizing the compound's pharmacological profile and guiding further development .

Several compounds share structural similarities with 1-(3-Aminopyridin-2-yl)piperidin-4-ol. Here are some notable examples:

Compound NameSimilarity IndexKey Features
1-(Pyridin-4-yl)piperidin-4-ol0.70Hydroxypyridine derivative
1-(3-Chloropyridin-2-yl)piperidin-4-amines0.78Chlorinated variant with potential antimicrobial activity
N1-(Pyridin-2-yl)ethane-1,2-diamine0.76Contains diamine functionality
6-(Piperidin-1-yl)pyrimidin-4-amines0.64Pyrimidine scaffold with piperidine substitution

Uniqueness

What sets 1-(3-Aminopyridin-2-yl)piperidin-4-ol apart from these similar compounds is its specific combination of an amino group on the pyridine ring and a hydroxyl group on the piperidine ring, which may enhance its solubility and bioactivity compared to others in this class. This unique structure may contribute to distinct pharmacological effects that warrant further investigation .

XLogP3

0.5

Dates

Modify: 2023-08-17

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